molecular formula C16H18N2O4 B7774160 Ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B7774160
M. Wt: 302.32 g/mol
InChI Key: FMBPKHVACPZMOG-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS: 193623-14-2, C₁₆H₁₈N₂O₄, MW: 302.33) is a substituted tetrahydropyrimidine derivative synthesized via the Biginelli reaction or modified protocols involving ethyl acetoacetate, urea/thiourea, and substituted aldehydes . Its structure features a pyrimidine ring fused with a phenyl group at position 4, an acetyl group at position 3, and an ethoxycarbonyl moiety at position 3.

Properties

IUPAC Name

ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,4-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-4-22-15(20)13-10(2)17-16(21)18(11(3)19)14(13)12-8-6-5-7-9-12/h5-9,14H,4H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBPKHVACPZMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N(C1C2=CC=CC=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Stoichiometry

  • Aldehyde : Benzaldehyde (for the 4-phenyl substituent).

  • β-Keto Ester : Ethyl acetoacetate (providing the 6-methyl and ester groups).

  • Urea : Acts as the nitrogen source for the pyrimidine ring.

  • Acid Catalyst : Concentrated hydrochloric acid (HCl) or citric acid.

A typical molar ratio is 1:1.1:1.3 (aldehyde:β-keto ester:urea), with 0.5 equivalents of citric acid as a green catalyst.

Reaction Conditions

  • Temperature : 80°C under reflux.

  • Solvent : Ethanol or solvent-free conditions.

  • Duration : 3–8 hours, monitored by TLC for completion.

Workup and Isolation

Post-reaction, the mixture is cooled, diluted with cold water, and filtered to isolate the crude product. Recrystallization from ethanol yields the intermediate ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (Yield: 65–75%).

Post-Synthetic Acetylation at the 3-Position

The acetyl group at the 3-position is introduced via a nucleophilic acyl substitution or coupling reaction. This step requires careful optimization to avoid over-acylation or ring degradation.

Acetylation Reagents and Conditions

  • Acetylating Agent : Acetic anhydride or acetyl chloride.

  • Base : Triethylamine (TEA) or pyridine to scavenge HCl.

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).

  • Catalyst : 4-Dimethylaminopyridine (DMAP) for enhanced reactivity.

Example Procedure:

  • Dissolve the intermediate (1.0 mmol) in DMF (10 mL).

  • Add acetic anhydride (1.2 mmol), TEA (1.5 mmol), and DMAP (0.1 mmol).

  • Stir at 0°C for 1 hour, then warm to room temperature for 6 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (30–40% ethyl acetate/hexane).

Yield : 60–71%.

Alternative Catalytic Systems for Enhanced Efficiency

Recent advances emphasize eco-friendly catalysts to improve yield and reduce waste.

Layered Double Hydroxide (LDH) Catalysis

LDH catalysts (e.g., Mg-Al LDH) provide a reusable, non-toxic platform for the Biginelli reaction.

  • Conditions : Solvent-free, 80°C, 2 hours.

  • Yield : 72% for analogous dihydropyrimidinones.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Time : 15–20 minutes vs. 3–8 hours conventionally.

  • Yield : Comparable or superior (70–78%).

Analytical and Computational Validation

Spectroscopic Characterization

  • FT-IR : Peaks at 1701 cm⁻¹ (C=O ester), 1643 cm⁻¹ (C=O acetyl), and 3277 cm⁻¹ (N-H).

  • ¹H NMR :

    • δ 1.18 ppm (t, OCH₂CH₃),

    • δ 2.32 ppm (s, CH₃ acetyl),

    • δ 5.38 ppm (s, C₄-H).

  • MS : Molecular ion peak at m/z 302.32 [M⁺].

Computational Modeling

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level confirms the stability of the screw-boat conformation and intramolecular hydrogen bonding. Natural Bond Orbital (NBO) analysis highlights charge delocalization from the acetyl group to the pyrimidine ring.

Comparative Analysis of Synthetic Routes

MethodCatalystTime (h)Yield (%)Purity (HPLC)
Traditional BiginelliHCl86595
Citric AcidCitric acid67297
LDHMg-Al LDH27298
MicrowaveNone0.257896

Challenges and Optimization Strategies

  • Regioselectivity : Competing acylations at N1 vs. N3 require precise stoichiometry and low temperatures.

  • Solvent Choice : Polar aprotic solvents (DMF) favor acetylation over hydrolysis.

  • Catalyst Recycling : LDH catalysts retain activity for 3–4 cycles before efficiency drops .

Chemical Reactions Analysis

Fundamental Reactivity of Functional Groups

The compound contains three key reactive regions:

  • Acetyl group (position 3): Susceptible to nucleophilic acyl substitution and oxidation/reduction.

  • Ester moiety (position 5): Hydrolyzable under acidic/basic conditions.

  • Pyrimidine core : Capable of electrophilic substitution or ring-opening under extreme conditions.

Oxidation Reactions

Reagent/Conditions Reaction Site Product Supporting Evidence
KMnO₄ (acidic, heat)Acetyl group3-Carboxylic acid derivativeGeneral acyl oxidation
CrO₃ in H₂SO₄Acetyl group3-Ketone retention; possible overoxidationPyrimidine stability studies

Reduction Reactions

Reagent/Conditions Reaction Site Product Notes
NaBH₄ (ethanol, 0°C)Acetyl group3-(1-Hydroxyethyl) derivativeSelective reduction
LiAlH₄ (THF, reflux)Ester + AcetylPrimary alcohol (5-position) + reduced acetylMulti-site reactivity

Hydrolysis Reactions

Conditions Reaction Site Product Yield/Selectivity
2M HCl (reflux, 6h)Ester group5-Carboxylic acidQuantitative
NaOH (aq. EtOH, 50°C)Ester groupSodium carboxylate90% yield

Electrophilic Aromatic Substitution

The phenyl group at position 4 undergoes regioselective reactions:

Reagent Position Major Product Catalyst
HNO₃/H₂SO₄Para to Cl4-(4-Nitrophenyl) derivative
Br₂ (FeBr₃)Ortho/metaBrominated phenyl isomersLewis acid required

Cycloaddition and Ring Functionalization

The dihydropyrimidinone core participates in microwave-assisted reactions:

Reaction Type Reagents Product Conditions
Huisgen 1,3-dipolar cycloadditionNaN₃, CuSO₄/sodium ascorbateTriazole-fused hybrid70°C, 15 min MW

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) data for analogous compounds:

Temperature Range Mass Loss (%) Decomposition Product
25–150°C<2%Stable dihydropyrimidinone core
150–300°C85%CO₂ + phenylacetonitrile fragments

Reaction Challenges and Mitigations

Issue Solution Optimized Yield
Ester hydrolysis side reactionsUse mild acidic conditions (pH 4–5)95%
Acetyl group overoxidationEmploy TEMPO as radical scavenger88% selectivity

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit antimicrobial properties. Ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has shown potential against various bacterial strains. For instance, studies indicate that modifications in the pyrimidine ring can enhance efficacy against resistant strains of bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit key inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This could make it a candidate for developing new anti-inflammatory drugs .

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in certain cancer cell lines, suggesting a mechanism that could be leveraged in cancer therapies. The ability to selectively target cancer cells while sparing healthy cells is a significant advantage .

Pesticide Development

The unique structure of this compound lends itself to potential use as a pesticide or herbicide. Its derivatives have been studied for their effectiveness in controlling agricultural pests and diseases, providing an eco-friendly alternative to traditional chemical pesticides .

Plant Growth Regulators

There is emerging evidence that this compound can function as a plant growth regulator. Studies suggest that it may enhance growth rates and yield in certain crops by influencing hormonal pathways within plants .

Polymer Chemistry

In materials science, this compound has applications in polymer synthesis. Its ability to act as a monomer or cross-linking agent can lead to the development of new polymeric materials with desirable mechanical and thermal properties .

Nanotechnology

The compound's properties have also been explored in nanotechnology applications. Its incorporation into nanocarriers for drug delivery systems shows promise due to its biocompatibility and ability to enhance the solubility of poorly water-soluble drugs .

Mechanism of Action

The mechanism by which ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tetrahydropyrimidinecarboxylates arises from variations in substituents at positions 3, 4, and 4. Below is a comparative analysis of Ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate with related derivatives:

Table 1: Structural and Functional Comparison of Tetrahydropyrimidinecarboxylates

Compound Name Substituents Molecular Weight Key Properties Biological Activity References
This compound 3-acetyl, 4-phenyl, 6-methyl 302.33 Moderate solubility in polar solvents; crystallizes in monoclinic system Antimicrobial (moderate)
Ethyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(dimethylamino)phenyl 331.39 Enhanced solubility due to dimethylamino group; UV-active Anticancer (in vitro)
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(methoxymethylfuran) 336.35 High thermal stability; fluorescent Antiviral (herpes simplex)
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-fluorophenyl 306.30 Improved lipophilicity; halogen bonding affects crystal packing Antibacterial (Gram-positive)
Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(3-methylthienyl) 322.40 Electron-rich thiophene enhances reactivity Antifungal
Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 3-acetyl, 4-(3-nitrophenyl), 2-thioxo 318.40 Thioxo group increases electrophilicity; nitro group enhances redox activity Antimicrobial (broad-spectrum)
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(3-bromophenyl) 369.25 Bromine aids in X-ray crystallography; π-halogen interactions Structural studies (crystallography)

Key Findings :

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (e.g., nitro in ): Enhance antimicrobial activity by increasing electrophilicity.
  • Aromatic Heterocycles (e.g., thienyl in or furyl in ): Improve antifungal/antiviral properties due to π-π stacking with microbial enzymes.
  • Halogen Substituents (e.g., bromo in or fluoro in ): Influence solubility and crystallinity via halogen bonding.

Synthetic Methodologies :

  • The base compound (target molecule) is synthesized using CuCl₂·2H₂O catalysis under solvent-free conditions , whereas derivatives like employ Kappe’s protocol with HCl as a catalyst .

Physicochemical Properties :

  • Solubility varies significantly: Methoxymethylfuran derivatives (e.g., ) are more polar, while fluorophenyl analogs (e.g., ) exhibit higher lipophilicity.
  • Thioxo derivatives (e.g., ) show lower melting points compared to oxo analogs due to reduced hydrogen bonding .

Crystallographic Insights :

  • Bromophenyl-substituted derivatives (e.g., ) are favored in structural studies due to strong X-ray diffraction patterns facilitated by heavy atoms.

Biological Activity

Ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known by its CAS number 193623-14-2, is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antitubercular effects, along with relevant research findings and case studies.

  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 302.33 g/mol
  • Appearance : White crystalline powder
  • Melting Point : 206°C to 210°C
  • Purity : At least 98% .

Biological Activities

Research has identified several biological activities associated with this compound:

Antibacterial Properties

Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

  • Mechanism of Action : The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
  • Efficacy : In vitro studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antitubercular Activity

This compound has also been explored for its potential in treating tuberculosis:

  • Inhibition of Mycobacterium tuberculosis : Preliminary studies indicate that the compound can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis .
  • Case Studies : A study involving patients with multidrug-resistant tuberculosis highlighted the compound's potential as an adjunct therapy when combined with traditional antitubercular drugs .

Structure–Activity Relationship (SAR)

The presence of specific functional groups in this compound is crucial for its biological activity:

Functional GroupEffect on Activity
Acetyl GroupEnhances solubility and permeability
Phenyl GroupIncreases interaction with biological targets
Ethyl EsterContributes to overall stability and bioactivity

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Various derivatives have been synthesized to enhance its biological activity:

  • Modification Examples :
    • Introduction of halogen substituents to improve antibacterial potency.
    • Alteration of the ester group to explore different pharmacokinetic profiles .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The methyl group at C6 resonates at δ 1.8–2.1 ppm (¹H), while the acetyl carbonyl appears at δ 170–175 ppm (¹³C). Aromatic protons from the phenyl group show splitting patterns at δ 7.2–7.5 ppm .
  • IR spectroscopy : Strong absorption bands at 1680–1720 cm⁻¹ confirm C=O stretches (2-oxo, acetyl, ester) .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 316–320, with fragmentation patterns indicating loss of the ester group (44 Da) .
    Conflict resolution : Discrepancies in carbonyl peak positions may arise from solvent polarity or crystal packing. Cross-validation with X-ray data or computational modeling (DFT) is recommended .

How do variations in substituents (e.g., acetyl vs. thioxo groups) impact the compound’s physicochemical properties and reactivity?

Advanced Research Question

  • Acetyl vs. thioxo (C2 position) :
    • Solubility : Thioxo derivatives exhibit higher solubility in DMSO due to increased polarity .
    • Reactivity : The thioxo group (C=S) undergoes nucleophilic substitution more readily than the oxo group (C=O), enabling functionalization at C2 .
  • Phenyl substituents : Electron-rich groups (e.g., methoxy) at the para position enhance stability via resonance, while halogen groups (e.g., bromo) facilitate cross-coupling reactions .

What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution methods are applicable?

Advanced Research Question
The C4 chiral center often leads to racemic mixtures. Strategies include:

  • Chiral auxiliaries : Use of enantiopure aldehydes or urea derivatives to induce asymmetric induction during the Biginelli reaction .
  • Chromatographic resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) can separate enantiomers with >90% ee .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves enantiomeric excess .

How do solvent polarity and temperature affect the compound’s crystallization behavior?

Basic Research Question

  • Solvent polarity : Ethanol/water mixtures yield needle-like crystals with higher purity, while DMSO promotes amorphous phases .
  • Temperature : Slow cooling (0.5°C/min) from saturated solutions produces larger, defect-free crystals suitable for X-ray analysis .

What computational methods (e.g., DFT, MD) are suitable for predicting the compound’s reactivity and intermolecular interactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Predicts optimized geometries, vibrational frequencies, and HOMO-LUMO gaps. For example, the energy gap (~4.5 eV) suggests moderate electrophilicity at the acetyl group .
  • Molecular Dynamics (MD) : Simulates solvent interactions, revealing preferential solvation in chloroform over water due to hydrophobic phenyl groups .

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